molecular formula C24H19NO4 B295701 4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295701
M. Wt: 385.4 g/mol
InChI Key: PEMNRYLZTUCPHF-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as PEBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one exerts its biological activity by binding to specific targets in cells. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that this compound has a protective effect against oxidative stress and can improve cognitive function.

Advantages and Limitations for Lab Experiments

4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its simple synthesis method, low toxicity, and high stability. However, this compound also has some limitations, including its poor solubility in water and its limited availability.

Future Directions

There are several future directions for the research and development of 4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of this compound derivatives with improved properties, such as increased solubility and bioavailability. Additionally, this compound could be used as a building block for the synthesis of new functional materials with potential applications in electronics, photonics, and energy storage.

Synthesis Methods

4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through a simple and efficient method. The starting material for the synthesis is 2-phenoxyethanol, which is reacted with 3-bromo-4-fluorobenzaldehyde in the presence of potassium carbonate to obtain the intermediate product. The intermediate product is then reacted with 2-aminophenol in the presence of acetic acid to yield this compound.

Scientific Research Applications

4-[3-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of functional materials.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(4Z)-4-[[3-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H19NO4/c26-24-22(25-23(29-24)19-9-3-1-4-10-19)17-18-8-7-13-21(16-18)28-15-14-27-20-11-5-2-6-12-20/h1-13,16-17H,14-15H2/b22-17-

InChI Key

PEMNRYLZTUCPHF-XLNRJJMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCCOC4=CC=CC=C4)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCCOC4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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